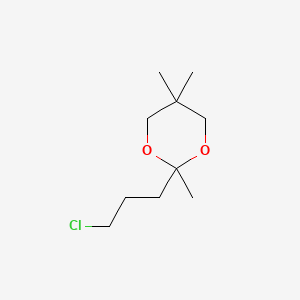

![molecular formula C15H16N4O B1356445 2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 946777-64-6](/img/structure/B1356445.png)

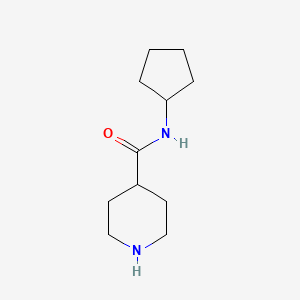

2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of pyrazolopyrimidine . Pyrazolopyrimidines are organic heterobicyclic compounds and organonitrogen heterocyclic compounds . They are known to exist in various forms and have been used in the synthesis of different compounds .

Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrazolopyrimidines have been synthesized from various compounds such as 5-amino-1H-imidazole-4-carboxamide, 5-amino-1H-imidazole-4-carbonitrile, ethyl 5-amino-1H-imidazole-2-carboxylate, and 5-amino-2-methyl-1H-imidazole .科学的研究の応用

Crystal Structure Analysis and Anticancer Activity : The crystal structure of a related compound, 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, was synthesized and analyzed, demonstrating its potential for moderate anticancer activity (Lu Jiu-fu et al., 2015).

Anti-Inflammatory and Antiulcerogenic Properties : Another study explored derivatives of pyrazolo[1,5-a]pyrimidines for their anti-inflammatory properties, finding that certain compounds like 4-Ethyl-4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one showed high activity and better therapeutic indices than standard drugs, with no ulcerogenic activity (G. Auzzi et al., 1983).

Pharmacological Activity : The pharmacological properties of 2-phenylpyrazolo[1,5-a]pyrimidines were investigated, revealing notable antipyretic, hypothermizing, and anti-inflammatory effects. These findings highlight the potential medical applications of these compounds (L. Pecori Vettori et al., 1981).

Human A3 Adenosine Receptor Antagonists : Some 2-arylpyrazolo[4,3-d]pyrimidin-7-amines have been designed as antagonists for the human A3 adenosine receptor. These compounds have shown effectiveness in preventing oxaliplatin-induced apoptosis in rat astrocyte cell cultures, an in vitro model of neurotoxicity (L. Squarcialupi et al., 2013).

Corrosion Inhibition in Cooling Water Systems : Pyrazolo[1,5-c]pyrimidine derivatives have been evaluated as inhibitors for corrosion of ferrous alloys in cooling water systems. These heterocyclic compounds showed significant effectiveness in reducing corrosion, suggesting their utility in industrial applications (F. Mahgoub et al., 2010).

将来の方向性

作用機序

Target of Action

It is known that pyrimidine derivatives, which this compound is a part of, have been associated with various biological activities . These activities include anticancer , antiviral , antimicrobial , and anti-inflammatory effects. The specific targets would depend on the exact biological activity being exhibited by the compound.

Mode of Action

It is known that pyrimidine derivatives exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases . These enzymes are essential for controlling cell growth, differentiation, migration, and metabolism .

Biochemical Pathways

Pyrimidine and its derivatives are integral parts of dna and rna and play vital roles in various biological procedures . They are involved in the de novo purine and pyrimidine biosynthesis pathways, emphasizing input metabolites, key regulated steps, and significance for physiology and metabolism .

Pharmacokinetics

A related compound, 5-((6-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)benzo[b]thiophen-4-ol, was found to be the most interactive and stable derivative, resulting from the hydrophobic as well as hydrogen interactions . This suggests that the compound may have good absorption, distribution, metabolism, and excretion (ADME) properties, impacting its bioavailability.

Result of Action

It is known that pyrimidine derivatives have shown moderate anticancer activity against various cell lines . The specific effects would depend on the exact biological activity being exhibited by the compound.

Action Environment

It is known that the biological significance of pyrimidine scaffolds includes a wide range of activities, suggesting that they may be influenced by various environmental factors .

特性

IUPAC Name |

2-(methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O/c1-10-8-13(16)19-15(17-10)14(12(18-19)9-20-2)11-6-4-3-5-7-11/h3-8H,9,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGDAHGONQYXHFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)N)COC)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

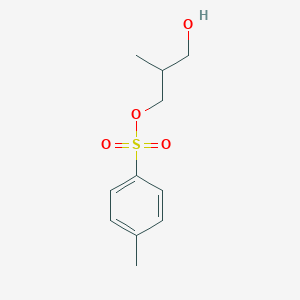

![5-[2-(2,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356369.png)

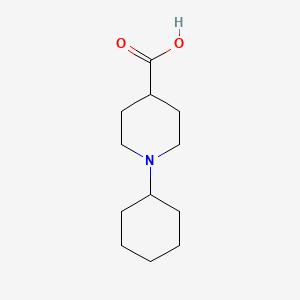

![9-((2,3-Dimethylbutan-2-yl)oxy)-9-borabicyclo[3.3.1]nonane](/img/structure/B1356378.png)

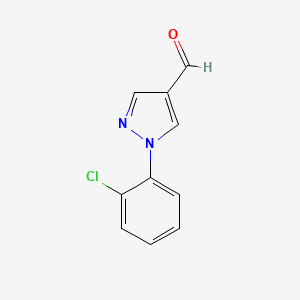

![3-Chloro-4-[4-(2-methylbutan-2-yl)phenoxy]aniline](/img/structure/B1356382.png)

![4-Methyl-1,4-dihydropyrido[2,3-B]pyrazine-2,3-dione](/img/structure/B1356388.png)

![4-{[(5-Nitrofuran-2-yl)methyl]amino}benzoic acid](/img/structure/B1356392.png)